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Alpha-Methyltryptamine is a synthetic compound belonging to the tryptamine class, closely related to the neurotransmitter serotonin. It is characterized by a methyl group attached to the alpha carbon of the tryptamine backbone, which distinguishes it from other tryptamines. This structural modification allows alpha-methyltryptamine to act as a monoamine oxidase inhibitor and a stimulant, with psychoactive effects that can include hallucinations and euphoria. Originally developed in the 1960s as an antidepressant under the trade name "Indopan," it is now recognized for its psychedelic properties at higher doses, with effects lasting up to 24 hours .
Alpha-methyltryptamine undergoes various chemical transformations, primarily involving oxidation, reduction, and conjugation reactions. Key reactions include:
Alpha-methyltryptamine exhibits significant biological activity due to its interaction with serotonin receptors. It acts as a releasing agent of serotonin, norepinephrine, and dopamine while also functioning as a non-selective agonist at serotonin receptors, particularly 5-HT2A. Its monoamine oxidase inhibition contributes to prolonged effects in the central nervous system. Side effects may include agitation, pupil dilation, and rapid heart rate, along with potential neurotoxicity at high doses .
The synthesis of alpha-methyltryptamine can be achieved through several methods:
These methods highlight the versatility in producing alpha-methyltryptamine from readily available precursors.
Alpha-methyltryptamine interacts with various substances due to its pharmacological profile. Notably:
Research into these interactions is crucial for understanding safe usage parameters.
Alpha-methyltryptamine shares structural similarities with several other compounds in the tryptamine class. Here are some notable comparisons:
Alpha-methyltryptamine's unique methyl substitution allows it to exhibit both stimulant and hallucinogenic properties while maintaining a distinct pharmacological profile compared to its analogs.
AMT’s systematic name is 3-(2-aminopropyl)indole, with a molecular formula of C₁₁H₁₄N₂ (molecular weight: 174.24 g/mol). Its structure comprises an indole moiety—a bicyclic aromatic system—with a methyl group attached to the alpha carbon of the ethylamine side chain. This substitution confers resistance to monoamine oxidase A (MAO-A) degradation, prolonging its pharmacokinetic profile.
AMT is known by multiple identifiers:
The compound exists as two enantiomers:
| Feature | Description |
|---|---|
| Indole Core | Bicyclic aromatic system (pyrrole ring fused to benzene) |
| Ethylamine Side Chain | Methyl group at alpha carbon (C1 of the propan-2-amine chain) |
| Amino Group | Primary amine (-NH₂) attached to the beta carbon of the side chain |
AMT was synthesized in the 1960s by Upjohn as part of a broader effort to develop tryptamine-based antidepressants. Initial animal studies indicated potential as a monoamine oxidase inhibitor (MAOI), prompting clinical trials in the Soviet Union under the brand name Indopan. The compound was administered in 5–10 mg doses for depression, but its use was discontinued due to reports of psychosis and toxicity.
Early studies revealed AMT’s dual action:
These mechanisms align with those of other α-alkylated tryptamines but differ from non-α-alkylated analogs (e.g., DMT) in MAO-A resistance.
By the 1990s, AMT gained popularity as a "legal high" due to its delayed onset (3–4 hours) and prolonged duration (12–24 hours). Reports of euphoria, visual distortions, and stimulant-like effects paralleled its growing misuse, leading to regulatory actions in multiple countries.
AMT belongs to the tryptamine family, which includes:
AMT is a member of the α-alkylated tryptamines, distinguished by methyl or ethyl groups at the alpha carbon of the ethylamine chain. Key members include:
| Compound | Alpha Substituent | Primary Effects |
|---|---|---|
| Alpha-Methyltryptamine (AMT) | Methyl | Hallucinogenic, stimulant, entactogenic |
| Alpha-Ethyltryptamine (αET) | Ethyl | Entactogenic, neurotoxic |
| 5-MeO-αMT | Methyl + 5-OCH₃ | Potent 5-HT₂A agonism |
AMT’s pharmacological profile differs from non-α-alkylated tryptamines due to its MAO-A resistance, allowing oral bioavailability. Below is a comparison of monoamine release and receptor activity:
| Parameter | AMT | DMT | Serotonin |
|---|---|---|---|
| Serotonin Release (EC₅₀, nM) | 22–68 | 114 | N/A |
| Dopamine Release (EC₅₀, nM) | 79–112 | >10,000 | N/A |
| 5-HT₂A Agonism (Eₘₐₓ, %) | 103% | 83% | N/A |
Notes: Lower EC₅₀ values indicate higher potency. AMT’s balanced monoamine release and receptor agonism distinguish it from DMT, which predominantly affects serotonin.
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